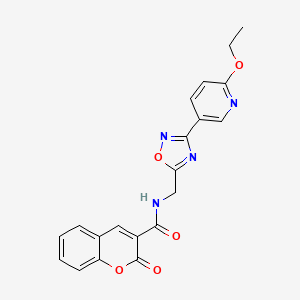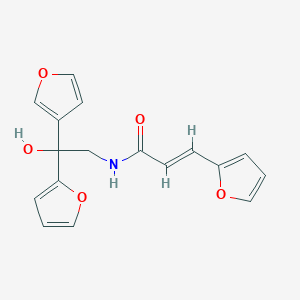![molecular formula C10H17N3O2 B2514066 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-80-8](/img/structure/B2514066.png)
2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid, also known as MPAA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid is not fully understood. However, it has been suggested that 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid inhibits the production of pro-inflammatory cytokines and the activity of cyclooxygenase-2. In addition, 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been shown to reduce the levels of reactive oxygen species, which are known to play a role in inflammation and tissue damage. In vivo studies have shown that 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid in lab experiments is its availability and ease of synthesis. 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid can be synthesized using simple and inexpensive methods, making it a cost-effective compound for research purposes. In addition, 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid. One direction is the development of new derivatives of 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid with improved properties such as increased solubility and potency. Another direction is the investigation of the potential applications of 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid in the development of new drugs for the treatment of pain and inflammation-related disorders. In addition, the use of 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid as a building block for the synthesis of new materials with potential applications in electronics and photonics is an area of research that is worth exploring.
Métodos De Síntesis
The synthesis of 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been achieved using different methods. One of the most common methods involves the reaction of 3-methyl-1-(2-methylpropyl)pyrazol-4-amine with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid, which can be purified using various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, 2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics.
Propiedades
IUPAC Name |
2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)5-13-6-9(8(3)12-13)11-4-10(14)15/h6-7,11H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPKYAPTQDNLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC(=O)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)




![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)


![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)